molecular formula C13H10N4O4 B14271864 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene

3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene

Cat. No.: B14271864
M. Wt: 286.24 g/mol
InChI Key: RXAPEMUIDJOKFU-MSUUIHNZSA-N
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Description

3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene is a triazene derivative, a class of organic compounds characterized by the presence of a diazo group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene typically involves the reaction of a diazonium salt with an amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the triazene linkage. Common reagents include sodium nitrite and hydrochloric acid for diazotization, followed by coupling with an appropriate amine.

Industrial Production Methods

Industrial production methods for triazene derivatives may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The triazene linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. Specific pathways involved in its action depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrophenyl)triazene
  • 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-aminophenyl)triazene
  • 3-Hydroxy-1-(p-carboxyphenyl)-3-(p-methylphenyl)triazene

Uniqueness

3-Hydroxy-1-(p-carboxyphenyl)-3-(p-nitrosophenyl)triazene is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both carboxy and nitroso groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H10N4O4

Molecular Weight

286.24 g/mol

IUPAC Name

(Z)-[(4-carboxyphenyl)hydrazinylidene]-(4-nitrosophenyl)-oxidoazanium

InChI

InChI=1S/C13H10N4O4/c18-13(19)9-1-3-10(4-2-9)14-16-17(21)12-7-5-11(15-20)6-8-12/h1-8,14H,(H,18,19)/b17-16-

InChI Key

RXAPEMUIDJOKFU-MSUUIHNZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)O)N/N=[N+](/C2=CC=C(C=C2)N=O)\[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NN=[N+](C2=CC=C(C=C2)N=O)[O-]

Origin of Product

United States

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